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Compound of Interest

4-
Compound Name:
Hydroxymethylbenzocyclobutene

Cat. No. B1342611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxymethylbenzocyclobutene (CAS No. 53076-11-2), a key intermediate in various
synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic profiles, offering valuable data for compound identification and
characterization.

Spectroscopic Data Summary

The following tables summarize the key *H NMR, 13C NMR, and IR spectroscopic data for 4-
Hydroxymethylbenzocyclobutene.

Table 1: *H NMR Data for 4-Hydroxymethylbenzocyclobutene
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
7.19-7.11 m 2H Ar-H
7.06 d, J=7.2 Hz 1H Ar-H
4.65 S 2H -CH20H
-CH2-CH.-
3.18 S 4H
(cyclobutene)
1.75 brs 1H -OH

Solvent: CDClIs, Frequency: 400 MHz

Table 2: 13C NMR Data for 4-Hydroxymethylbenzocyclobutene

Chemical Shift (6) ppm Assignment
145.6 Ar-C

142.8 Ar-C

138.2 Ar-C

128.0 Ar-CH

124.5 Ar-CH

122.1 Ar-CH

64.8 -CH20H

29.8 -CH2- (cyclobutene)
29.6 -CH:- (cyclobutene)

Solvent: CDCIz

Table 3: IR Absorption Data for 4-Hydroxymethylbenzocyclobutene
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Wavenumber (cm~?) Intensity Assignment

3350 Broad O-H stretch

3020 Medium Ar C-H stretch

2925, 2850 Strong Aliphatic C-H stretch
1600, 1480 Medium Ar C=C stretch
1050 Strong C-O stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 4-Hydroxymethylbenzocyclobutene is
dissolved in 0.5-0.7 mL of deuterated chloroform (CDCIs). Tetramethylsilane (TMS) is added
as an internal standard (0 ppm).

o Data Acquisition: The *H and 3C NMR spectra are recorded on a 400 MHz NMR
spectrometer. For *H NMR, a sufficient number of scans are acquired to obtain a good

signal-to-noise ratio. For 133C NMR, a proton-decoupled pulse sequence is used.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of solid 4-Hydroxymethylbenzocyclobutene is finely

ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

o Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform

Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400 cm~1. A
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background spectrum of a pure KBr pellet is also recorded and automatically subtracted from
the sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the infrared
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber
(cm™2).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to
confirm the structure of 4-Hydroxymethylbenzocyclobutene.

Spectroscopic Analysis of 4-Hydroxymethylbenzocyclobutene
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Confirmed Structure:
4-Hydroxymethylbenzocyclobutene
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Caption: Logical workflow for the structural elucidation of 4-Hydroxymethylbenzocyclobutene
using spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-
Hydroxymethylbenzocyclobutene: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1342611#spectroscopic-data-nmr-ir-for-
4-hydroxymethylbenzocyclobutene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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